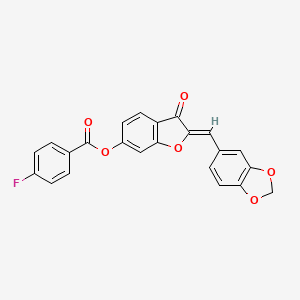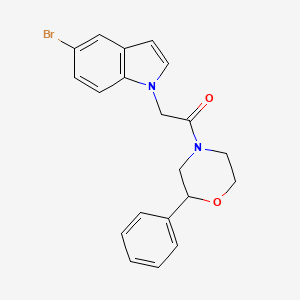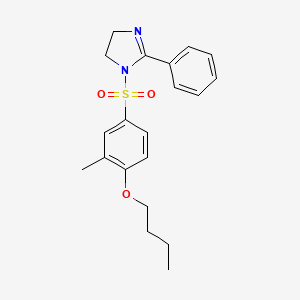![molecular formula C22H21NO2 B15107720 N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine CAS No. 875871-86-6](/img/structure/B15107720.png)
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorenyl group attached to an amine group, which is further substituted with a 3,4-dimethoxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9H-fluoren-9-one and 3,4-dimethoxybenzylamine.
Formation of Intermediate: The 9H-fluoren-9-one is first converted to 9H-fluoren-9-amine through a reduction reaction using a reducing agent like lithium aluminum hydride.
Substitution Reaction: The 9H-fluoren-9-amine is then reacted with 3,4-dimethoxybenzylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide: Another compound with a 3,4-dimethoxyphenyl group but different core structure.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine is unique due to its combination of a fluorenyl group and a 3,4-dimethoxyphenylmethyl group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
875871-86-6 |
|---|---|
Fórmula molecular |
C22H21NO2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine |
InChI |
InChI=1S/C22H21NO2/c1-24-20-12-11-15(13-21(20)25-2)14-23-22-18-9-5-3-7-16(18)17-8-4-6-10-19(17)22/h3-13,22-23H,14H2,1-2H3 |
Clave InChI |
FPAWNJOJXRSCGH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CNC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Solubilidad |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione](/img/structure/B15107641.png)

![N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B15107645.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B15107660.png)
![N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15107669.png)
![N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B15107675.png)


![N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15107701.png)
![4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B15107716.png)
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate](/img/structure/B15107724.png)
![N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15107731.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B15107735.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B15107742.png)
